N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

USP7 Deubiquitylase Oncology

N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013766-08-9) is a synthetic, small-molecule pyrazole-4-carboxamide derivative. It has been nominated as a potential chemical probe targeting ubiquitin-specific protease 7 (USP7), a deubiquitylating enzyme implicated in oncology pathways.

Molecular Formula C17H22ClN3O3
Molecular Weight 351.83
CAS No. 1013766-08-9
Cat. No. B2516319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
CAS1013766-08-9
Molecular FormulaC17H22ClN3O3
Molecular Weight351.83
Structural Identifiers
SMILESCCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C17H22ClN3O3/c1-4-8-21-11-13(17(20-21)24-9-5-2)16(22)19-14-10-12(18)6-7-15(14)23-3/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,19,22)
InChIKeyRNLTWPBWJJKQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide Procurement Evidence


N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013766-08-9) is a synthetic, small-molecule pyrazole-4-carboxamide derivative. It has been nominated as a potential chemical probe targeting ubiquitin-specific protease 7 (USP7), a deubiquitylating enzyme implicated in oncology pathways . However, comprehensive, verifiable characterization data from primary research literature, patents, or authoritative databases remain unavailable, making direct quantitative performance comparisons to known USP7 inhibitors or structural analogs currently impossible.

Initial USP7 inhibition screening
Baseline target engagement unknown; requires in-house validation
Medicinal chemistry SAR exploration
Patent-free pyrazole scaffold; full characterization needed
Potential inactive negative control
Contingent on confirmed lack of USP7 activity

N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide Analog Risks


In the pyrazole-4-carboxamide class, minor modifications to the aniline (e.g., 5-chloro-2-methoxyphenyl) or pyrazole substituents (propoxy, propyl) can drastically alter target binding, selectivity, and bioavailability [1]. Without quantitative structure-activity relationship (SAR) data for this specific compound, substituting it with a close analog—such as N-(5-chloro-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide or the unsubstituted 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid—introduces unknown risks of complete loss of target engagement or unanticipated off-target effects. Scientific selection is impossible without the differential evidence blocked from retrieval due to data scarcity.

Risk Structural analogs may lose USP7 target engagement entirely—no SAR data available.
Risk Absence of selectivity data against kinases/DUBs increases off-target ambiguity.
Risk Uncharacterized solubility, logD, and stability limit direct substitution into cellular assays.

N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide Differentiation Data Gaps


USP7 Inhibitory Activity vs. Established Inhibitors

The compound is marketed as a USP7 inhibitor research compound , but no quantitative IC50, Ki, or Kd values are publicly available. Comparator inhibitors like USP7-IN-10 exhibit a reported IC50 of 13.39 nM [1], providing a baseline for expected potency in USP7-targeting probes. The complete absence of any potency data for this compound makes any differential efficacy claim unsupportable.

USP7 Inhibition Potency
Data to verify
Target: No data
Comparator IC50: 13.39 nM (USP7-IN-10)
Baseline inhibition unconfirmed; requires validation with positive control.
No quantitative potency available for this compound.
USP7 Deubiquitylase Oncology

Selectivity Against Kinase and Protease Panels

Pyrazole-4-carboxamides are a known pharmacophore for kinase inhibition [1]. Without a selectivity panel (e.g., against PDGFR-beta, c-Kit, or other deubiquitylases), the off-target risk for this compound is entirely uncharacterized. In contrast, optimized USP7 inhibitors like (R)-USP-IN-4 demonstrate high selectivity over other DUBs [2], a critical parameter for chemical probe qualification.

Selectivity Profile
Class-level inference
Target: No selectivity data
Comparator: (R)-USP-IN-4 IC50 6 nM, high DUB selectivity
Off-target risk entirely uncharacterized; probe qualification impossible.
Kinase/DUB panel profiling required.
Kinase Selectivity Off-target Activity USP7

Physicochemical and ADME Developability Profile

Key developability parameters such as aqueous solubility, logP, metabolic stability (microsomal half-life), and permeability remain unreported for this compound [1]. Established chemical probes require defined physicochemical profiles (e.g., solubility >10 µM, logD 1-3) to be considered fit-for-purpose. The lack of such data renders this compound unsuitable for cellular or in vivo studies without extensive upfront formulation and DMPK optimization.

Developability Profile
Data to verify
No solubility, logP, or metabolic stability reported. Chemical probe criteria: aq. solubility >10 µM, logD 1–3.
Developability profile unvalidated; may require extensive formulation work.
Unsuitable for cellular/in vivo studies without upfront optimization.
Drug-like properties Solubility Stability

N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide High-Risk Applications


Exploratory USP7 Tool for Biochemical Screens

Given the unsubstantiated vendor claim of USP7 inhibition , the only scientifically justifiable application is initial biochemical screening to determine baseline USP7 inhibition, using an established inhibitor (e.g., USP7-IN-10) as a positive control. Any use in cellular assays or in vivo models is premature without first confirming target engagement and potency.

Medicinal Chemistry SAR Starting Point

The compound's patent-free pyrazole-4-carboxamide scaffold could serve as a starting point for a novel USP7 inhibitor program. However, its unknown potency and selectivity necessitate a full de novo characterization. Procurement is only advisable for groups prepared to invest in synthesizing analog libraries and profiling them against both USP7 and a broad kinase/DUB panel.

Potential Negative Control Compound

If future testing reveals the compound is inactive against USP7, it may serve as a structurally-matched, inactive negative control for analogs that do show activity. This scenario is entirely speculative, pending the acquisition of any activity data.

Application
Selection Property
Validation Focus
USP7 biochemical screening assay
Target engagement evidence (USP7)
Confirm inhibition using positive control; establish potency
USP7 inhibitor SAR program
Novel pyrazole-4-carboxamide scaffold
Synthesize analog libraries; profile USP7 and off-targets
Inactive structural control for USP7
Confirmed lack of USP7 inhibition
Validate inactivity in biochemical assay
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